2-(3-Bromophenyl)cyclopropanecarboxylic acid
Overview
Description
The compound "2-(3-Bromophenyl)cyclopropanecarboxylic acid" is a structurally interesting molecule that incorporates a bromophenyl group attached to a cyclopropane ring with a carboxylic acid functionality. This type of compound is relevant in various chemical reactions and has potential applications in medicinal chemistry due to its unique structural features .
Synthesis Analysis
The synthesis of related bromophenyl cyclopropane derivatives has been explored in several studies. For instance, the synthesis of 2-bromomethyl-1-phenyl cyclopropane carboxylic acid, a related compound, involves cyclopropanation of phenylacetonitrile followed by hydrolysis, lactonization, and bromination steps, with an overall yield of 40% . Similarly, the synthesis of bromophenol derivatives incorporating cyclopropane moieties has been achieved through reactions involving ethyl diazoacetate, demonstrating the versatility of cyclopropane synthesis methods .
Molecular Structure Analysis
While the specific molecular structure of "2-(3-Bromophenyl)cyclopropanecarboxylic acid" is not directly discussed in the provided papers, related bromophenyl compounds have been characterized using X-ray diffraction, revealing intermolecular interactions such as C-H...X (Cl, Br, π) and π-π stacking in their crystal structures . These structural analyses are crucial for understanding the reactivity and properties of such compounds.
Chemical Reactions Analysis
The reactivity of bromophenyl cyclopropane derivatives has been demonstrated in various chemical transformations. For example, cyclopropane-containing compounds have been used in carbonylative cyclization reactions to yield indenones , and in tandem deprotection-cyclization reactions to access chromones . These reactions highlight the potential of bromophenyl cyclopropane derivatives to participate in complex synthetic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can be influenced by the nature of the substituents on the cyclopropane ring. For instance, the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids has been studied, and it was found that the pKa values are affected by the electronic effects of the substituents . Additionally, the carbon-13 chemical shifts for certain substituents correlate with the pKa values, providing insight into the acidity of these compounds .
Scientific Research Applications
Synthesis and Biological Activity
2-(3-Bromophenyl)cyclopropanecarboxylic acid and related compounds have been studied for their synthesis and biological activities. For instance, cyclopropanecarboxylic acid derivatives demonstrated notable herbicidal and fungicidal activities. Such compounds are synthesized through various chemical processes, including oxidizing cyclization, which often involves bromine (Tian, Song, Wang, & Liu, 2009).
Carbonic Anhydrase Isoenzyme Inhibition
In the medical chemistry field, cyclopropanecarboxylic acid derivatives, including those with bromophenol moieties, have been evaluated as inhibitors of the carbonic anhydrase enzyme. These compounds have shown significant inhibitory effects, particularly against human carbonic anhydrase isoenzymes I and II, which are crucial in various physiological processes (Boztaş et al., 2015).
Substituent Effects and Ionization Studies
Studies have also been conducted on the effect of substituents in the ionization of cyclopropanecarboxylic acids, including bromo derivatives. These studies provide insights into the electronic effects of different substituents and their impact on the acidity of the compound (Kusuyama, 1979).
Insecticidal Activities
Research has explored the synthesis of insecticides derived from bromination of cyclopropanecarboxylic acids. These studies focus on understanding the structure-activity relationship of these compounds to optimize their insecticidal properties (Gu, 1982).
Ethylene Biosynthesis Inhibition
Cyclopropanecarboxylic acid derivatives have been synthesized for their potential role in inhibiting ethylene biosynthesis. This area of research is particularly relevant in agricultural sciences for controlling ripening and senescence in fruits and vegetables (Wick, Tamm, & Boller, 1995).
Safety And Hazards
properties
IUPAC Name |
2-(3-bromophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKBKSZJAIBOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626946 | |
Record name | 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)cyclopropanecarboxylic acid | |
CAS RN |
91445-84-0 | |
Record name | 2-(3-Bromophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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